
3,3,3-Trifluoro-2-oxopropanoic acid
Overview
Description
3,3,3-Trifluoro-2-oxopropanoic acid (CAS 431-72-1) is a fluorinated carboxylic acid derivative with the molecular formula C₃HF₃O₃ and a molecular weight of 130.03 g/mol . Structurally, it features a trifluoromethyl group (-CF₃) at the C3 position and a ketone (oxo) group at C2, adjacent to the carboxylic acid moiety. This configuration imparts strong electron-withdrawing effects, significantly enhancing its acidity compared to non-fluorinated analogs. The compound is commercially available in purities up to 96% and is utilized as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity and stability under harsh conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-2-oxopropanoic acid can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with oxalyl chloride, followed by hydrolysis to yield the desired product . Another method includes the reaction of trifluoroacetaldehyde with carbon monoxide and water under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoro-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can yield trifluoroethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed:
Oxidation: Trifluoroacetic acid.
Reduction: Trifluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoro-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is utilized in studies involving enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-oxopropanoic acid involves its interaction with various molecular targets and pathways. For instance, it can act as a substrate for enzymes such as diol dehydratase, leading to the formation of intermediate radicals and subsequent products . The compound’s fluorine atoms play a crucial role in stabilizing these intermediates and influencing the reaction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 3,3,3-trifluoro-2-oxopropanoic acid with structurally related fluorinated propanoic acid derivatives, focusing on molecular properties, reactivity, and applications.
Structural and Functional Group Variations
2-Hydroxy-3,3,3-trifluoropropanoic Acid (CAS 684-07-1)
- Molecular Formula : C₃H₃F₃O₃
- Key Features : Replaces the oxo group with a hydroxyl (-OH) at C2.
- It serves as a precursor for fluorinated polymers and specialty chemicals .
Ethyl 3,3,3-Trifluoro-2-oxopropanoate (CAS 13081-18-0)
- Molecular Formula : C₅H₅F₃O₃
- Key Features : Esterification of the carboxylic acid group (ethyl ester).
- Properties : The ester group reduces polarity, making it a volatile liquid (b.p. ~120°C). It is widely used as a reagent in trifluoromethylation reactions .
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic Acid (CAS 13252-13-6)
- Molecular Formula : C₆HF₁₁O₃
- Key Features : Incorporates a heptafluoropropoxy (-OC₃F₇) substituent at C2.
- Properties : The perfluorinated ether chain enhances hydrophobicity and environmental persistence, categorizing it as a substance of very high concern (SVHC) under EU regulations .
3,3,3-Trifluoro-2,2-dimethylpropanoic Acid (CAS 889940-13-0)
- Molecular Formula : C₅H₇F₃O₂
- Key Features : Two methyl groups at C2 create steric hindrance.
- Properties : The bulky substituents reduce reactivity toward nucleophiles, favoring applications in stabilized intermediates for drug discovery .
Physicochemical Properties
Biological Activity
3,3,3-Trifluoro-2-oxopropanoic acid (TFPA) is an organic compound characterized by its trifluoromethyl group and carboxylic acid functionality. Its molecular formula is C₃H₃F₃O₄, and it has gained attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFPA, focusing on its interactions with enzymes, metabolic pathways, and potential therapeutic applications.
TFPA appears as a white crystalline solid and exhibits enhanced lipophilicity due to the presence of fluorine atoms. This property may improve its ability to penetrate biological membranes, making it a candidate for drug development. The compound's structure includes a carbonyl group adjacent to the carboxylic acid group, which is crucial for its reactivity and biological interactions.
Biological Activity
Research indicates that TFPA exhibits notable biological activity, particularly as an inhibitor of various enzymatic processes. The following sections detail its effects on specific enzymes and metabolic pathways.
Enzyme Inhibition
TFPA has been studied for its inhibitory effects on several key enzymes involved in metabolic pathways:
- Poly(ADP-ribose) Polymerase (PARP) :
-
Metabolic Enzymes :
- Studies have indicated that TFPA can influence metabolic pathways by inhibiting enzymes such as lactate dehydrogenase and pyruvate kinase. This inhibition can lead to altered energy metabolism, potentially affecting cell proliferation and survival.
Case Studies
Several studies have investigated the biological implications of TFPA:
- Cancer Research : In vitro assays demonstrated that TFPA reduced the proliferation of certain cancer cell lines by inhibiting metabolic enzymes critical for energy production. This suggests a potential role for TFPA in cancer therapy as a metabolic disruptor.
- Neuroprotective Effects : Preliminary studies indicate that TFPA may exhibit neuroprotective properties by modulating metabolic stress responses in neuronal cells. This could have implications for treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
The unique properties of TFPA can be contrasted with similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Trifluoroacetic Acid | C₂H₃F₃O₂ | Stronger acidity; lacks carbonyl functionality |
Pyruvic Acid | C₃H₄O₃ | More reactive; lacks fluorine |
2-Fluoropyruvic Acid | C₃H₃FO₃ | Only one fluorine; less lipophilic |
The trifluoromethyl group in TFPA enhances its stability and reactivity compared to these related acids, making it a potent candidate for further research in biochemical pathways.
The mechanism by which TFPA exerts its biological effects involves interaction with specific molecular targets within cells:
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to interact with lipid membranes and proteins, facilitating cellular uptake.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.
Safety and Toxicity
While TFPA shows promise in various applications, it is essential to consider its safety profile. The compound is classified as corrosive and an irritant, necessitating careful handling in laboratory settings . Further toxicological studies are required to establish safe dosage levels for potential therapeutic use.
Q & A
Q. Basic: What synthetic routes are most effective for producing 3,3,3-Trifluoro-2-oxopropanoic acid, and how can reaction conditions be optimized to minimize side products?
The synthesis of this compound typically involves fluorination or oxidation of precursor molecules. For instance, fluorinated analogs like 2-hydroxy-3,3,3-trifluoropropanoic acid are synthesized using trifluoromethylation reagents under controlled acidic conditions . Key optimizations include:
- Temperature control : Reactions performed at 0–5°C to suppress thermal decomposition of intermediates.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity.
- Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?
- NMR :
- IR : Strong carbonyl stretch at ~1750 cm⁻¹ and broad O-H stretch (carboxylic acid) at 2500–3000 cm⁻¹ .
Q. Advanced: How do the electron-withdrawing effects of the trifluoromethyl group influence the acidity and reactivity of this compound compared to non-fluorinated analogs?
The trifluoromethyl group significantly lowers the pKa of the carboxylic acid (estimated pKa ~1.5–2.0 vs. ~4.8 for propanoic acid), enhancing its acidity and electrophilicity. This facilitates nucleophilic reactions (e.g., esterification or amidation) under milder conditions. Computational studies (DFT) reveal increased partial positive charge on the carbonyl carbon, accelerating reactions like aldol condensations .
Q. Advanced: What strategies can resolve contradictions in reported reaction outcomes involving this compound, particularly in cross-coupling reactions?
Discrepancies often arise from:
- Solvent effects : Protic solvents stabilize intermediates but may promote hydrolysis. Use anhydrous DMF or acetonitrile for reproducibility .
- Catalyst compatibility : Palladium catalysts may deactivate due to fluoride release. Testing alternatives (e.g., nickel or copper-based systems) is advised .
- Byproduct analysis : LC-MS or GC-MS can identify side products (e.g., trifluoroacetic acid) to refine stoichiometry .
Q. Basic: What are the recommended storage and handling protocols for this compound to prevent decomposition?
- Storage : Under inert atmosphere (argon) at -20°C in amber glass vials to avoid moisture absorption and photodegradation.
- Handling : Use fluoropolymer-lined caps to prevent reaction with metal closures. Decomposition products (e.g., HF) require fume hood use and HF-neutralizing agents (e.g., calcium gluconate gel) .
Q. Advanced: How can X-ray crystallography and computational modeling elucidate hydrogen-bonding networks in this compound crystals?
Single-crystal X-ray diffraction reveals a planar hydrogen-bonded sheet structure perpendicular to the c-axis, with O-H⋯O and C-H⋯O interactions stabilizing the lattice . Pairing this with DFT calculations (e.g., using Gaussian09) predicts intermolecular interaction energies and validates crystallographic data. This integrated approach aids in designing co-crystals for material science applications .
Q. Basic: What chromatographic methods are suitable for quantifying this compound in complex mixtures?
- HPLC : Reverse-phase C18 column with mobile phase (0.1% TFA in water/acetonitrile gradient). Retention time ~6–8 minutes at 210 nm detection .
- GC-MS : Derivatization with diazomethane to form the methyl ester improves volatility. Monitor m/z 143 (CF3 fragment) .
Q. Advanced: What role does this compound play in synthesizing fluorinated polymers, and how does its reactivity compare to other fluorinated monomers?
The compound acts as a monomer for fluorinated polyesters or polyamides due to its dual functional groups (carboxylic acid and ketone). Its reactivity surpasses non-fluorinated analogs in ring-opening polymerizations, yielding polymers with enhanced thermal stability (Tg >150°C) and chemical resistance. Kinetic studies show faster propagation rates (kp ≈ 2.5×10⁻³ L/mol·s) compared to lactic acid derivatives .
Q. Basic: How can researchers assess the purity of this compound, and what impurities are commonly observed?
- Titration : Potentiometric titration with NaOH (0.1 M) to determine acid content (>98%).
- Common impurities : Trifluoroacetic acid (from hydrolysis) and residual solvents (e.g., THF). GC headspace analysis or Karl Fischer titration quantifies these .
Q. Advanced: What environmental and regulatory considerations apply to the use of this compound in research?
The compound falls under ECHA’s scrutiny for perfluorinated substances due to potential persistence. Researchers must:
- Document waste disposal via incineration (≥1000°C) to prevent PFAS release.
- Adhere to REACH guidelines for occupational exposure limits (8-hour TWA: 0.1 mg/m³) .
Properties
IUPAC Name |
3,3,3-trifluoro-2-oxopropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3O3/c4-3(5,6)1(7)2(8)9/h(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDJEHMDNREMFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546989 | |
Record name | 3,3,3-Trifluoro-2-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-72-1 | |
Record name | 3,3,3-Trifluoro-2-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-trifluoro-2-oxopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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